2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8F2N2O3. This compound is characterized by the presence of amino, nitro, and fluoro groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol typically involves the nitration of 4,5-difluoroaniline followed by a series of reactions to introduce the amino and hydroxyl groups. One common method includes the diazotization of 4,5-difluoroaniline, followed by a reaction with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with ethanolamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino, nitro, and fluoro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-nitrophenyl)ethan-1-ol
- 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol
- 2-Amino-2-(4,5-dichlorophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4,5-difluoro-2-nitrophenyl)ethan-1-ol is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C8H8F2N2O3 |
---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
2-amino-2-(4,5-difluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8F2N2O3/c9-5-1-4(7(11)3-13)8(12(14)15)2-6(5)10/h1-2,7,13H,3,11H2 |
InChI Key |
XXWJLHGMWTYSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.